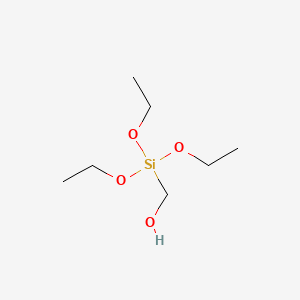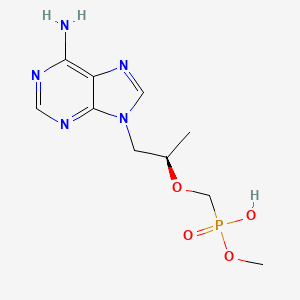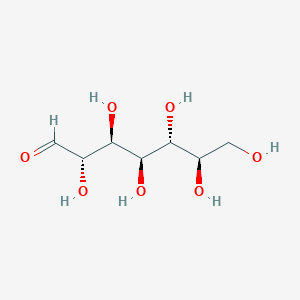
(Triethoxysilyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Herstellung von chiralen stationären Phasen (CSPs)
(Triethoxysilyl)methanol wird bei der Synthese von CSPs für die enantioselektive Chromatographie eingesetzt. Diese Technik ist entscheidend für die Trennung und Reinigung von Enantiomeren, was in der Qualitätskontrolle, der präparativen Enantiomerentrennung und der Überwachung enantiomerer Reaktionen unerlässlich ist. Die Verbindung dient als Kupplungsmittel bei der Herstellung von CSPs und trägt zur Entwicklung innovativer Beschichtungs- und Immobilisierungsstrategien bei {svg_1}.
Synthese von hybriden Organosilikatmaterialien
Die Verbindung ist an der Synthese von hybriden Organosilikatmaterialien beteiligt, z. B. 3-(Triethoxysilyl)propylamin-Phosphin-Ruthenium(II)-Komplexe. Diese Materialien werden durch ein Sol-Gel-Verfahren synthetisiert und haben aufgrund ihrer stabilen Phosphinliganden potenzielle Anwendungen in der Katalyse {svg_2}.
Entwicklung von chiralen Selektoren für die Chromatographie
In der Chromatographie wird this compound verwendet, um chirale Selektoren zu erzeugen, insbesondere in Form von Polysacchariden und β-Cyclodextrin-basierten CSPs. Diese Selektoren sind in der Lage, eine breite Palette von Enantiomeren zu trennen, was sie für pharmazeutische und umweltbezogene Studien wertvoll macht {svg_3}.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
(Triethoxysilyl)methanol, also known as Hydroxymethyltriethoxysilane , is primarily used in the field of materials science and surface chemistry. Its primary targets are various surfaces, particularly silica surfaces , where it acts as a crosslinking agent .
Mode of Action
This compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the triethoxysilyl group of the compound and the hydroxyl groups present on the surface of the target material . This interaction results in the formation of a stable, crosslinked network on the surface, enhancing the material’s properties such as stability and reactivity .
Biochemical Pathways
Methanol metabolism involves its oxidation to formaldehyde by alcohol dehydrogenase or other enzymes . .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The primary result of this compound’s action is the formation of a crosslinked network on the surface of the target material . This can enhance the material’s properties, such as stability and reactivity . In the context of drug delivery applications, for example, this can lead to the creation of hybrid nanovehicles with enhanced stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of silanization can be affected by factors such as pH, temperature, and the presence of moisture . Additionally, the stability of the resulting crosslinked network can be influenced by environmental conditions such as temperature and humidity .
Biochemische Analyse
Biochemical Properties
(Triethoxysilyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with hydroxyl groups on silica surfaces, which can be utilized in the immobilization of enzymes and other proteins. This interaction is crucial for the development of biosensors and other biotechnological applications. Additionally, this compound can act as a cross-linking agent, facilitating the formation of stable protein networks .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain proteases by forming covalent bonds with their active sites. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This hydrolysis can affect the long-term stability of this compound and its interactions with biomolecules. Additionally, long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as tissue damage and inflammation. Studies have identified threshold doses at which this compound begins to exhibit toxic effects, providing valuable information for its safe use in biomedical applications. Additionally, high doses of this compound have been associated with changes in metabolic pathways and enzyme activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its hydrolysis and subsequent interactions with cellular enzymes. The compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of silanol and formaldehyde. These metabolic products can further interact with other cellular components, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. These interactions are important for determining the compound’s bioavailability and efficacy in different biological contexts .
Eigenschaften
IUPAC Name |
triethoxysilylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-73-9 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1149482.png)
![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)


